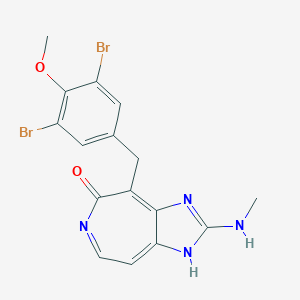

Ceratamine B

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(3,5-dibromo-4-methoxyphenyl)methyl]-2-(methylamino)-1H-imidazo[4,5-d]azepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Br2N4O2/c1-19-16-21-12-3-4-20-15(23)9(13(12)22-16)5-8-6-10(17)14(24-2)11(18)7-8/h3-4,6-7H,5H2,1-2H3,(H2,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRAXBUZDPZIHER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(C(=O)N=CC=C2N1)CC3=CC(=C(C(=C3)Br)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Br2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458581 | |

| Record name | Ceratamine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634151-16-9 | |

| Record name | Ceratamine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isolating Ceratamine B: A Technical Guide for Natural Product Researchers

For Immediate Release

This whitepaper provides a detailed technical overview of the isolation and characterization of Ceratamine B, a novel antimitotic heterocyclic alkaloid, from the marine sponge Pseudoceratina sp. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of natural product discovery and oncology.

This compound, along with its analogue Ceratamine A, was first identified in a bioassay-guided fractionation of an extract from Pseudoceratina sp., collected in Papua New Guinea.[1][2] These compounds exhibit significant antimitotic activity, arresting human breast cancer MCF-7 cells in mitosis.[2][3] The unique imidazo[4,5,d]azepine core of ceratamines presents a novel pharmacophore with potential for development as an anticancer therapeutic.[3]

Quantitative Data Summary

The bioassay-guided fractionation process yielded two primary active compounds, Ceratamine A and this compound. The following table summarizes the key quantitative data associated with their activity.

| Compound | Molecular Formula | Molecular Weight | IC50 (Antimitotic Assay) |

| Ceratamine A | C17H16Br2N4O2 | 468.1 g/mol | 10 µg/mL |

| This compound | C17H16Br2N4O2 | 482.1 g/mol | 10 µg/mL |

Table 1: Physicochemical and Bioactivity Data for Ceratamines A and B.

Experimental Protocols

The following protocols are detailed methodologies for the extraction, fractionation, and purification of this compound from Pseudoceratina sp..

Extraction

-

Specimen Collection and Preparation: Specimens of Pseudoceratina sp. were collected from marine environments in Papua New Guinea. The collected sponge material was frozen immediately and lyophilized to remove water.

-

Solvent Extraction: The dried sponge material was exhaustively extracted with methanol (B129727) (MeOH) at room temperature. The resulting crude methanol extract was then concentrated under reduced pressure to yield a dark, viscous residue.

Bioassay-Guided Fractionation

-

Solvent Partitioning: The crude MeOH extract was subjected to solvent-solvent partitioning. The extract was suspended in water and sequentially partitioned with n-hexane, dichloromethane (B109758) (CH2Cl2), and n-butanol (n-BuOH).

-

Activity Tracking: Each of the resulting fractions (n-hexane, CH2Cl2, n-BuOH, and aqueous) was tested for its ability to arrest MCF-7 human breast cancer cells in mitosis. The antimitotic activity was found to be concentrated in the CH2Cl2 fraction.

-

Column Chromatography: The active CH2Cl2 fraction was subjected to column chromatography over silica (B1680970) gel. A step gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (B1210297) (EtOAc), was used for elution.

-

Further Purification: Fractions exhibiting antimitotic activity were pooled and further purified using reversed-phase High-Performance Liquid Chromatography (HPLC). A gradient of acetonitrile (B52724) (ACN) in water was employed to yield pure Ceratamine A and this compound.

Structure Elucidation

The structures of Ceratamine A and B were determined through extensive spectroscopic analysis, including:

-

1D and 2D Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments were conducted to establish the connectivity of atoms.

-

High-Resolution Mass Spectrometry (HRMS): This was used to determine the exact molecular formula.

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for the isolation of this compound and its proposed mechanism of action.

Caption: Bioassay-guided isolation workflow for this compound.

Caption: Mechanism of antimitotic action of this compound.

Biological Activity and Mechanism of Action

Ceratamines exert their antimitotic effects by directly interacting with tubulin, the protein subunit of microtubules. Unlike many other antimitotic agents that destabilize microtubules, the ceratamines stimulate their polymerization. This leads to the formation of abnormal mitotic spindles, causing the cell cycle to arrest in mitosis and ultimately inducing apoptosis in cancer cells. This mechanism of action, involving the disruption of microtubule dynamics, is a cornerstone of many successful cancer chemotherapeutics. The simple, achiral structures of the ceratamines make them particularly attractive as lead compounds for drug development.

References

Ceratamine B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceratamine B is a marine-derived heterocyclic alkaloid isolated from the sponge Pseudoceratina sp. It has garnered significant interest within the scientific community, particularly in the field of oncology, due to its potent antimitotic properties. This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and relevant experimental protocols for this compound, intended to serve as a valuable resource for researchers and professionals in drug development.

Molecular Profile

Molecular Formula: C₁₆H₁₄Br₂N₄O₂

IUPAC Name: 4-(3,5-dibromo-4-methoxybenzyl)-2-(methylamino)imidazo[4,5-d]azepin-5(6H)-one[1]

The molecular formula was determined by comparative analysis of its structure with the closely related Ceratamine A (C₁₇H₁₆Br₂N₄O₂). The key structural difference is the absence of a methyl group at the N-6 position of the azepine ring in this compound.

Quantitative Data Summary

| Compound | Cell Line | Assay | Endpoint | IC₅₀ (µM) |

| Ceratamine A | MCF-7 | Antimitotic Activity | Mitotic Arrest | 10 |

| This compound | MCF-7 | Antimitotic Activity | Mitotic Arrest | Not Specified |

Mechanism of Action: Microtubule Stabilization

This compound exerts its potent antimitotic effects by directly targeting and stabilizing microtubules.[2][3] This mechanism disrupts the delicate balance of microtubule dynamics, which is essential for the proper formation and function of the mitotic spindle during cell division.

The stabilization of microtubules by this compound leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in rapidly proliferating cancer cells.[2][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for assessing its antimitotic and microtubule-stabilizing effects.

Caption: Proposed signaling pathway of this compound.

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>97% pure)

-

G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

-

This compound stock solution (in DMSO)

-

Glycerol

-

96-well microplate

-

Temperature-controlled spectrophotometer

Protocol:

-

Prepare a tubulin solution at a final concentration of 1 mg/mL in G-PEM buffer containing 10% glycerol.

-

Add varying concentrations of this compound (or vehicle control) to the wells of a 96-well plate.

-

Add the tubulin solution to the wells to initiate the polymerization reaction.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

-

Analyze the polymerization kinetics to determine the effect of this compound on the rate and extent of tubulin assembly.

Cell Culture and Treatment

Human breast adenocarcinoma MCF-7 cells are a suitable model for studying the effects of this compound.

Materials:

-

MCF-7 cells

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Cell culture flasks/plates

-

This compound stock solution (in DMSO)

Protocol:

-

Culture MCF-7 cells in a humidified incubator at 37°C with 5% CO₂.

-

Seed cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours). Ensure the final DMSO concentration does not exceed 0.1%.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.

Materials:

-

Treated and untreated MCF-7 cells

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

RNase A

-

Propidium iodide (PI)

-

Flow cytometer

Protocol:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and PI.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound is a promising antimitotic agent with a distinct mechanism of action involving the stabilization of microtubules. Its simple chemical structure and potent biological activity make it an attractive candidate for further investigation in the development of novel anticancer therapeutics. This technical guide provides a foundational resource for researchers to design and execute studies aimed at further elucidating the pharmacological potential of this compound.

References

Unveiling the Antimitotic Potential of Ceratamine B: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the known biological activities of Ceratamine B, a marine-derived heterocyclic alkaloid. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's mechanism of action, presents available quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathway.

Core Biological Activity: Microtubule Stabilization and Mitotic Arrest

This compound, isolated from the marine sponge Pseudoceratina sp., is a potent antimitotic agent.[1][2] Its primary mechanism of action is the stabilization of microtubules, the dynamic cytoskeletal polymers essential for cell division.[1] By directly stimulating the polymerization of tubulin, the building block of microtubules, this compound disrupts the normal dynamics of the mitotic spindle.[1] This interference leads to a concentration-dependent blockage of the cell cycle exclusively in the M phase (mitosis).[1]

A key characteristic of this compound is that it does not compete with paclitaxel (B517696) for binding to microtubules, suggesting a distinct binding site or mechanism of action. Its relatively simple chemical structure, lacking chiral centers, makes it an attractive lead compound for the development of novel anticancer therapeutics.

Quantitative Bioactivity Data

While the initial research highlights the low micromolar antimitotic activity of ceratamines, specific IC50 and EC50 values for this compound are not explicitly stated in the primary literature. The available data from Karjala et al. (2005) is presented below, derived from graphical representations of concentration-dependent effects.

| Parameter | Cell Line | Value (µM) | Description |

| Mitotic Index | MCF-7 | ~1.5 | Concentration at which a significant increase in the mitotic index is observed after 18 hours of treatment. This value is an estimation based on the graphical data provided in the source literature and represents the approximate concentration required to induce mitotic arrest in a substantial portion of the cell population. |

| Microtubule Polymerization | In vitro | ~2.5 | Concentration at which a notable increase in tubulin polymerization is observed. This is an estimated value from the in vitro tubulin polymerization assay depicted in the source literature, indicating the concentration at which this compound effectively promotes the assembly of microtubules. |

Note: The values presented are estimations derived from the graphical data in the primary research article by Karjala et al. (2005) and should be considered approximate.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's biological activity.

Cell Culture and Mitotic Arrest Assay

-

Cell Line: MCF-7 human breast carcinoma cells.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in appropriate culture vessels and allowed to adhere overnight. This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at various concentrations. A vehicle control (DMSO alone) is run in parallel.

-

Cell Cycle Analysis: After the desired incubation period (e.g., 18 hours), cells are harvested, fixed in 70% ethanol, and stored at -20°C. For analysis, cells are washed with phosphate-buffered saline (PBS) and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A. The DNA content is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An increase in the G2/M population indicates mitotic arrest.

In Vitro Tubulin Polymerization Assay

-

Reagents: Purified tubulin, polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 1 mM MgCl2, 1 mM EGTA), GTP, and this compound.

-

Procedure:

-

Purified tubulin is suspended in cold polymerization buffer.

-

This compound or a vehicle control is added to the tubulin solution.

-

The reaction is initiated by the addition of GTP and warming the mixture to 37°C.

-

The polymerization of tubulin into microtubules is monitored by measuring the increase in turbidity at 340 nm over time using a spectrophotometer. An increase in absorbance indicates microtubule formation.

-

Immunofluorescence Microscopy of Microtubules

-

Cell Preparation: MCF-7 cells are grown on glass coverslips. After treatment with this compound or a vehicle control, the cells are fixed.

-

Fixation: A common fixation method is to use ice-cold methanol (B129727) or a paraformaldehyde-based fixative.

-

Permeabilization: If using a paraformaldehyde-based fixative, cells are permeabilized with a detergent such as Triton X-100 to allow antibody entry.

-

Staining:

-

The fixed and permeabilized cells are incubated with a primary antibody specific for α-tubulin.

-

After washing to remove unbound primary antibody, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

The cell nuclei are often counterstained with a DNA-binding dye like DAPI.

-

-

Imaging: The coverslips are mounted on microscope slides, and the microtubule morphology is visualized using a fluorescence microscope. In this compound-treated cells, this reveals a dense network of perinuclear microtubules in interphase cells and abnormal, pillar-like tubulin structures in mitotic cells.

Signaling Pathway and Experimental Workflow Visualizations

To illustrate the processes described, the following diagrams have been generated using the DOT language.

References

Ceratamine B: A Technical Whitepaper on a Novel Heterocyclic Alkaloid for Oncological Research

Abstract

Ceratamine B is a marine-derived heterocyclic alkaloid that has garnered interest within the scientific community for its potent antimitotic properties. Isolated from the marine sponge Pseudoceratina sp., this compound features a unique imidazo[4,5,d]azepine core structure.[1][2] Its mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent inhibition of cancer cell proliferation.[3] Unlike many complex natural products, this compound possesses a simple structure with no chiral centers, making it an attractive lead compound for synthetic derivatization and development in oncology.[3][4] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative efficacy, associated experimental protocols, and its potential as a pharmacophore for novel anticancer agents.

Introduction: A Novel Alkaloid from the Sea

This compound is a member of a novel family of antimitotic heterocyclic alkaloids first isolated from the marine sponge Pseudoceratina sp., collected in Papua New Guinea. Alongside its analogue, Ceratamine A, it was identified in a screen for compounds that induce cell cycle arrest. Structurally, the ceratamines are distinguished by an imidazo[4,5,d]azepine core, a heterocycle that had no known precedent among natural or synthetic compounds at the time of its discovery.

The compound's simple chemical architecture, lacking any stereocenters, presents a significant advantage for chemical synthesis and the development of analogues, a process that has already been successfully explored. This structural simplicity, combined with its potent biological activity, positions this compound as a valuable scaffold for the development of new microtubule-stabilizing cancer therapeutics.

Mechanism of Action: Microtubule Stabilization

The primary antimitotic activity of this compound stems from its direct interaction with the tubulin protein network.

-

Direct Microtubule Polymerization: In vitro studies using purified tubulin have demonstrated that ceratamines directly stimulate the polymerization of microtubules, even in the absence of microtubule-associated proteins (MAPs).

-

Cell Cycle Arrest: Treatment of cancer cells, such as the breast carcinoma MCF-7 cell line, with ceratamines results in a concentration-dependent blockage of cell cycle progression specifically at the M-phase (mitosis).

-

Distinct Binding Site: Importantly, competitive binding assays have shown that ceratamines do not compete with paclitaxel (B517696) for its binding site on microtubules. This indicates that this compound utilizes a different binding site or an allosteric mechanism to achieve microtubule stabilization, which could be crucial for overcoming paclitaxel resistance.

-

Cellular Morphology: Cells exposed to ceratamines exhibit distinct morphological changes. Interphase cells develop a dense microtubule network around the nucleus, while mitotic cells display multiple pillar-like tubulin structures instead of a normal mitotic spindle.

The signaling pathway below illustrates the established mechanism of action for this compound.

Quantitative Data: In Vitro Efficacy

This compound has demonstrated potent activity in cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the effectiveness of a compound in inhibiting a specific biological process.

| Compound | Assay Type | Efficacy (IC50) | Source |

| This compound | Cell-based Antimitotic Assay | 10 µg/mL | |

| Ceratamine A | Cell-based Antimitotic Assay | 10 µg/mL |

Experimental Protocols

Detailed methodologies are critical for the replication and extension of scientific findings. The following sections describe the core experimental protocols used to characterize the activity of this compound.

Protocol: In Vitro Tubulin Polymerization Assay

This assay is designed to determine if a compound directly affects the polymerization of purified tubulin into microtubules.

-

Preparation: Purified tubulin (>99% pure) is suspended in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

Reaction Setup: The tubulin solution is placed in a temperature-controlled spectrophotometer cuvette at 37°C.

-

Initiation: this compound (dissolved in DMSO) or a vehicle control is added to the tubulin solution, followed immediately by the addition of GTP (1 mM final concentration) to initiate polymerization.

-

Measurement: The change in absorbance (turbidity) is monitored at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

-

Analysis: The rate and extent of polymerization in the presence of this compound are compared to the control (vehicle) and a known stabilizer (e.g., paclitaxel).

Protocol: Cell-Based Mitotic Arrest Assay

This assay quantifies the ability of a compound to arrest cells in the mitotic phase of the cell cycle.

-

Cell Culture: Human cancer cells (e.g., MCF-7 breast adenocarcinoma) are seeded in multi-well plates containing coverslips and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (DMSO) and incubated for a standard cell cycle period (e.g., 18-24 hours).

-

Fixation and Staining:

-

Cells are fixed with a suitable fixative like ice-cold methanol (B129727) or paraformaldehyde.

-

Microtubules are stained using a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody (e.g., FITC-conjugated).

-

DNA is counterstained with a fluorescent dye such as DAPI to visualize the chromosomes.

-

-

Microscopy: Coverslips are mounted on slides and imaged using fluorescence microscopy.

-

Quantification: The percentage of cells in mitosis (mitotic index) is determined by counting cells with condensed chromosomes and characteristic mitotic spindle morphology out of the total number of cells observed (at least 200 cells per condition). An increase in the mitotic index indicates cell cycle arrest.

The workflow for a typical cell-based assay is visualized in the diagram below.

Conclusion and Future Directions

This compound is a potent heterocyclic alkaloid with a well-defined role as a microtubule-stabilizing, antimitotic agent. Its unique chemical structure and mechanism of action, which does not overlap with that of taxanes, make it a highly valuable lead compound in the search for new anticancer drugs. The development of efficient total synthesis routes has made both ceratamines and their analogues more accessible for further investigation.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Further exploration of synthetic analogues to optimize potency and pharmacological properties is warranted.

-

Elucidation of the Binding Site: Identifying the precise binding site of this compound on tubulin could pave the way for rational drug design.

-

In Vivo Efficacy: Evaluating the most potent ceratamine analogues in preclinical animal models of cancer is the logical next step toward clinical translation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ceratamines A and B, antimitotic heterocyclic alkaloids isolated from the marine sponge Pseudoceratina sp. collected in Papua New Guinea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ceratamines, structurally simple microtubule-stabilizing antimitotic agents with unusual cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Total Synthesis of Ceratamine B: A Detailed Protocol for Researchers

Abstract

This document provides a comprehensive protocol for the total synthesis of Ceratamine B, a marine alkaloid with potent antimitotic properties.[1] Isolated from the sponge Pseudoceratina sp., this compound has garnered significant interest within the scientific community due to its unique imidazo[4,5-d]azepine core structure and its potential as a tubulin-binding agent for cancer therapy. This protocol is based on the efficient and direct synthetic route developed by Coleman and coworkers, which allows for the gram-scale production of this compound and its analogs.[2][3] The synthesis begins with a readily available ε-lactam and proceeds through a series of key transformations, including a Beckmann rearrangement, a Knoevenagel condensation, imidazole (B134444) annulation, and a final dehydrogenation step using 2-Iodoxybenzoic acid (IBX).[1][3] This application note is intended for researchers, scientists, and drug development professionals engaged in oncology therapeutics and chemical synthesis.

Chemical Structure

This compound is chemically known as 4-(3,5-dibromo-4-methoxybenzyl)-2-(methylamino)imidazo[4,5-d]azepin-5(6H)-one.

| Identifier | Value |

| IUPAC Name | 4-[(3,5-dibromo-4-methoxyphenyl)methyl]-2-(methylamino)imidazo[4,5-d]azepin-5-one |

| Molecular Formula | C17H16Br2N4O2 |

| Molecular Weight | 468.1 g/mol |

| CAS Number | 634151-16-9 |

Synthetic Pathway Overview

The total synthesis of this compound is accomplished through a multi-step sequence starting from a substituted ε-lactam. The key strategic elements of this synthesis include the formation of the azepine ring, introduction of the benzyl (B1604629) side chain, construction of the imidazole ring, and a final aromatization to yield the target molecule.

References

- 1. A direct and efficient total synthesis of the tubulin-binding agents ceratamine A and B; use of IBX for a remarkable heterocycle dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Innovation and Partnerships | Enterprise for Research, Innovation and Knowledge at Ohio State [research.osu.edu]

- 3. pubs.acs.org [pubs.acs.org]

Gram-Scale Synthesis of Ceratamine B for Clinical Applications: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceratamine B, a marine alkaloid isolated from the sponge Pseudoceratina sp., has demonstrated potent antimitotic activity by stabilizing microtubules. Its simple chemical structure, lacking chiral centers, makes it an attractive candidate for development as an anticancer therapeutic. This document provides detailed protocols for the gram-scale synthesis of this compound, based on the efficient total synthesis developed by Coleman et al. The availability of a robust and scalable synthetic route is crucial for advancing the preclinical and clinical evaluation of this compound and its analogs. This application note also outlines the current understanding of its mechanism of action and the downstream signaling consequences of microtubule stabilization, providing a basis for further pharmacological studies.

Introduction

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Microtubule-stabilizing agents, such as the taxanes, are highly effective in treating a variety of solid tumors. This compound represents a structurally novel class of microtubule-stabilizing agents.[1] It induces mitotic arrest in cancer cell lines by promoting the polymerization of tubulin. The development of a gram-scale synthetic route enables the production of sufficient quantities of this compound for in-depth biological evaluation and potential clinical applications.[2] The synthetic approach detailed herein is efficient and proceeds in a limited number of steps from commercially available starting materials.[3]

Data Presentation

Table 1: Summary of Key Reaction Steps and Yields for the Synthesis of this compound

| Step | Reaction | Key Reagents | Product | Yield (%) |

| 1 | Beckmann Rearrangement | H₂NOH·HCl, H₂SO₄ | ε-Caprolactam | - |

| 2 | N-Methylation | NaH, MeI | N-Methyl-ε-caprolactam | 95 |

| 3 | α-Bromination | NBS, AIBN | α-Bromo-N-methyl-ε-caprolactam | 85 |

| 4 | Knoevenagel Condensation | 3,5-Dibromo-4-methoxybenzaldehyde (B172391), NaH | Benzylidene lactam intermediate | 78 |

| 5 | Imidazole Annulation | S-Methylisothiourea sulfate (B86663), K₂CO₃ | Imidazo[4,5-d]azepine precursor | 65 |

| 6 | Dehydrogenation | IBX, DMSO | This compound | 80 |

Table 2: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₅Br₂N₅O₂ |

| Molecular Weight | 485.14 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.25 (s, 2H), 7.58 (s, 1H), 4.15 (s, 3H), 3.90 (s, 3H), 3.10 (t, J = 6.8 Hz, 2H), 2.85 (t, J = 6.8 Hz, 2H), 2.55 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.5, 155.2, 152.8, 148.9, 135.4, 132.1, 128.7, 118.9, 60.8, 55.4, 45.2, 38.7, 30.2, 28.9 |

| Mass Spectrometry (ESI) | m/z 486.9 [M+H]⁺ |

Experimental Protocols

Gram-Scale Synthesis of this compound

This protocol is adapted from the total synthesis reported by Coleman et al.

Step 1: Synthesis of N-Methyl-ε-caprolactam

-

To a solution of ε-caprolactam (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by vacuum distillation to afford N-methyl-ε-caprolactam.

Step 2: Synthesis of α-Bromo-N-methyl-ε-caprolactam

-

To a solution of N-methyl-ε-caprolactam (1.0 eq) in CCl₄, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

-

Reflux the mixture for 4 hours.

-

Cool the reaction to room temperature and filter off the succinimide.

-

Concentrate the filtrate in vacuo.

-

Purify the residue by flash chromatography (silica gel, hexane:ethyl acetate gradient) to yield the α-bromo lactam.

Step 3: Synthesis of the Benzylidene Lactam Intermediate

-

To a suspension of sodium hydride (1.2 eq) in anhydrous THF, add a solution of 3,5-dibromo-4-methoxybenzaldehyde (1.0 eq) in THF at 0 °C.

-

Stir for 15 minutes, then add a solution of the α-bromo-N-methyl-ε-caprolactam (1.1 eq) in THF.

-

Stir the reaction at room temperature for 16 hours.

-

Quench with water and extract with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash chromatography (silica gel, hexane:ethyl acetate gradient).

Step 4: Synthesis of the Imidazo[4,5-d]azepine Precursor

-

A mixture of the benzylidene lactam intermediate (1.0 eq), S-methylisothiourea sulfate (1.5 eq), and K₂CO₃ (3.0 eq) in DMF is heated to 100 °C for 24 hours.

-

Cool the reaction mixture to room temperature and pour into water.

-

Extract with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash chromatography (silica gel, dichloromethane:methanol gradient).

Step 5: Synthesis of this compound

-

To a solution of the imidazo[4,5-d]azepine precursor (1.0 eq) in DMSO, add 2-iodoxybenzoic acid (IBX) (2.0 eq).

-

Heat the mixture at 80 °C for 6 hours.

-

Cool to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite.

-

Wash the filtrate with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

-

Purify by flash chromatography (silica gel, dichloromethane:methanol gradient) to afford this compound.

Mandatory Visualizations

Synthetic Workflow for this compound

Caption: Synthetic route for the gram-scale production of this compound.

Proposed Signaling Pathway of this compound in Cancer Cells

Caption: this compound-induced microtubule stabilization and downstream signaling.

References

Application of Ceratamine B in oncology therapeutics research.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceratamine B is a marine-derived heterocyclic alkaloid that has been identified as a promising antimitotic agent with potential applications in oncology. Structurally simple and achiral, this compound presents an attractive scaffold for medicinal chemistry efforts. Its primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells. These application notes provide a summary of the current understanding of this compound's effects on cancer cells and detailed protocols for key in vitro experiments to evaluate its therapeutic potential.

Mechanism of Action

This compound exerts its anticancer effects by directly interacting with tubulin, the fundamental protein subunit of microtubules. Unlike some other microtubule-targeting agents, this compound promotes the polymerization of tubulin into stable microtubules, even in the absence of microtubule-associated proteins (MAPs). This stabilization disrupts the dynamic instability of microtubules, which is essential for the proper formation and function of the mitotic spindle during cell division. The resulting mitotic arrest triggers cellular signaling pathways that lead to programmed cell death (apoptosis).

A key characteristic of this compound is that it does not compete with paclitaxel (B517696) for binding to microtubules, suggesting a distinct binding site or mechanism of action. This finding is significant as it may offer a therapeutic advantage in paclitaxel-resistant cancers.

Data Presentation

Currently, publicly available literature does not contain specific quantitative data on the efficacy of this compound, such as IC50 values across a broad panel of cancer cell lines or comprehensive in vivo tumor growth inhibition data. The following table is presented as a template for researchers to populate with their own experimental data when evaluating this compound or its analogs.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| HeLa | Cervical Cancer | Data not available |

| A549 | Lung Carcinoma | Data not available |

| HCT116 | Colon Carcinoma | Data not available |

| PC-3 | Prostate Cancer | Data not available |

IC50 values to be determined experimentally using a standard cytotoxicity assay (e.g., MTT, SRB). Values should represent the mean ± standard deviation of at least three independent experiments.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment Schedule | Tumor Growth Inhibition (%) |

| MCF-7 (mouse) | To be determined | Data not available |

| A549 (mouse) | To be determined | Data not available |

Tumor growth inhibition to be calculated relative to a vehicle-treated control group.

Mandatory Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its in vitro evaluation.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anticancer properties of this compound.

Protocol 1: In Vitro Tubulin Polymerization Assay

Objective: To determine the effect of this compound on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

-

GTP (100 mM stock)

-

This compound (stock solution in DMSO)

-

Paclitaxel (positive control)

-

Colchicine (B1669291) (negative control)

-

96-well microplates (clear, flat-bottom)

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare a tubulin solution at a final concentration of 1 mg/mL in ice-cold G-PEM buffer.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

On ice, add this compound, paclitaxel, or colchicine at various concentrations to the wells of a pre-chilled 96-well plate. Include a DMSO vehicle control.

-

Add the tubulin/GTP solution to each well.

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot absorbance versus time to generate polymerization curves. An increase in absorbance indicates microtubule polymerization.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (including a DMSO vehicle control) for a predetermined time (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells once with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Immunofluorescence Staining of Microtubules

Objective: To visualize the effect of this compound on the microtubule network in cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Glass coverslips

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Microtubule-stabilizing buffer (MTSB: 80 mM PIPES, pH 6.8, 5 mM EGTA, 1 mM MgCl₂)

-

Paraformaldehyde (PFA), 4% in PBS

-

Triton X-100, 0.5% in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-α-tubulin antibody (mouse monoclonal)

-

Secondary antibody: fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and allow them to attach overnight.

-

Treat the cells with this compound (including a DMSO vehicle control) for the desired time.

-

Rinse the cells briefly with pre-warmed MTSB.

-

Fix the cells with 4% PFA for 10 minutes at room temperature.

-

Permeabilize the cells with 0.5% Triton X-100 for 5 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto glass slides using antifade mounting medium.

-

Visualize the microtubule network using a fluorescence microscope.

Conclusion

This compound represents a promising lead compound for the development of novel anticancer therapeutics due to its unique microtubule-stabilizing properties. The protocols outlined in these application notes provide a robust framework for researchers to investigate its mechanism of action and preclinical efficacy. Further studies are warranted to establish a comprehensive quantitative profile of this compound's activity in a diverse range of cancer models and to explore its potential in overcoming resistance to existing microtubule-targeting agents.

Troubleshooting & Optimization

Technical Support Center: Optimizing Ceratamine B Concentration for Antimitotic Effect

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Ceratamine B. The focus is on optimizing its concentration to achieve the desired antimitotic effect in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a heterocyclic alkaloid originally isolated from a marine sponge. It functions as a microtubule-stabilizing agent.[1][2] Unlike some other microtubule-targeting drugs, this compound directly stimulates the polymerization of tubulin, leading to the formation of stable microtubule structures.[1] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, causing cells to arrest in mitosis.

Q2: What is a recommended starting concentration for this compound in cell culture experiments?

A good starting point for determining the optimal concentration of this compound is its half-maximal inhibitory concentration (IC50). For the human breast cancer cell line MCF-7, the reported IC50 value for this compound is 10 µM. It is recommended to perform a dose-response experiment ranging from a concentration significantly below the IC50 (e.g., 1 µM) to one above it (e.g., 50 µM) to determine the optimal concentration for mitotic arrest in your specific cell line.

Q3: How can I visualize the effect of this compound on microtubules?

The most common method to visualize the effect of this compound on the microtubule network is through immunofluorescence microscopy. This involves fixing and permeabilizing the cells, followed by staining with an antibody specific for α-tubulin or β-tubulin. The stabilized and often bundled microtubules will be clearly visible.

Q4: What is the expected phenotype of cells treated with an effective concentration of this compound?

Upon treatment with an effective concentration of this compound, you should observe an increase in the percentage of cells arrested in mitosis. Morphologically, these cells will appear rounded up and may be detached from the culture surface. Immunofluorescence staining will reveal a dense network of microtubules, often arranged in abnormal, stabilized structures within the cell, and disorganized mitotic spindles.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| No significant increase in mitotic index. | Concentration of this compound is too low. | Perform a dose-response experiment with a wider range of concentrations. |

| Incubation time is too short. | Increase the incubation time (e.g., 16-24 hours) to allow for more cells to enter mitosis. | |

| Cell line is resistant to this compound. | Consider using a different cell line. Resistance can be due to factors like overexpression of drug efflux pumps. | |

| This compound has degraded. | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. | |

| High levels of cell death observed. | Concentration of this compound is too high. | Lower the concentration of this compound. High concentrations can lead to cytotoxicity instead of a clean mitotic arrest. |

| Prolonged mitotic arrest is leading to apoptosis. | Reduce the incubation time. Analyze cells at earlier time points to capture the mitotic arrest phenotype before widespread cell death occurs. | |

| Difficulty visualizing microtubule bundling with immunofluorescence. | Antibody concentration is not optimal. | Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. |

| Fixation or permeabilization is suboptimal. | Test different fixation methods (e.g., methanol (B129727) vs. paraformaldehyde) and permeabilization reagents (e.g., Triton X-100 vs. saponin) to best preserve the microtubule structures. | |

| Microscope resolution is insufficient. | Use a high-resolution confocal microscope to better visualize the fine details of microtubule bundling. | |

| Variability in results between experiments. | Inconsistent cell density at the time of treatment. | Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase when treated with this compound. |

| Inconsistent drug preparation. | Always prepare fresh dilutions of this compound from a validated stock solution for each experiment. |

Quantitative Data

The following table summarizes the known cytotoxic activity of this compound in a common cancer cell line. This value can be used as a reference point for designing dose-response experiments to determine the optimal concentration for antimitotic effects.

| Compound | Cell Line | Assay | IC50 | Reference |

| This compound | MCF-7 (Human Breast Adenocarcinoma) | Cytotoxicity Assay | 10 µM |

Experimental Protocols

Protocol for Determining the Optimal Concentration of this compound for Mitotic Arrest

This protocol outlines the steps to determine the effective concentration range of this compound for inducing mitotic arrest in an adherent cancer cell line.

Materials:

-

Adherent cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well clear-bottom black plates

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against a mitotic marker (e.g., anti-phospho-histone H3 (Ser10))

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

High-content imaging system or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will result in 50-70% confluency at the time of analysis.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.1, 0.5, 1, 5, 10, 25, and 50 µM. Include a vehicle control (DMSO).

-

Incubation: Treat the cells with the this compound dilutions and incubate for a period equivalent to one cell cycle (e.g., 16-24 hours).

-

Fixation and Permeabilization:

-

Gently wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block the cells with 1% BSA in PBS for 1 hour.

-

Incubate with the primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Nuclear Staining: Incubate the cells with DAPI for 10 minutes.

-

Imaging and Analysis:

-

Image the wells using a high-content imaging system or a fluorescence microscope.

-

Quantify the percentage of mitotic cells (positive for phospho-histone H3 staining) for each concentration.

-

Plot the percentage of mitotic cells against the this compound concentration to determine the optimal range for mitotic arrest.

-

Protocol for Visualizing Microtubule Stabilization by this compound

This protocol describes how to visualize the effects of this compound on the microtubule cytoskeleton using immunofluorescence.

Materials:

-

Cells grown on glass coverslips in a 24-well plate

-

This compound

-

Complete cell culture medium

-

PBS

-

Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde)

-

Permeabilization buffer (if using paraformaldehyde fixation)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Antifade mounting medium

-

Microscope slides

-

Confocal or fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on glass coverslips and treat with the determined optimal concentration of this compound for the desired time (e.g., 16 hours).

-

Fixation:

-

Methanol Fixation: Aspirate the medium, wash with PBS, and fix with ice-cold methanol for 10 minutes at -20°C.

-

Paraformaldehyde Fixation: Fix with 4% paraformaldehyde for 15 minutes at room temperature, then permeabilize with 0.1% Triton X-100 for 10 minutes.

-

-

Washing: Wash the cells three times with PBS.

-

Blocking: Block with 1% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with the anti-α-tubulin antibody overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Washing and Nuclear Staining: Wash three times with PBS and then incubate with DAPI for 10 minutes.

-

Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging: Visualize the microtubule structures using a confocal or fluorescence microscope.

Visualizations

Caption: Workflow for determining the optimal this compound concentration.

Caption: Generalized signaling pathway for microtubule-stabilizing agents.

References

Troubleshooting unexpected cellular effects of Ceratamine B.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address unexpected cellular effects of Ceratamine B.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is a heterocyclic alkaloid that acts as a microtubule-stabilizing agent. It promotes the polymerization of tubulin, leading to a disruption of microtubule dynamics. This interference with the microtubule network causes cells to arrest in the M-phase of the cell cycle, ultimately inhibiting cell division.[1]

Q2: What are the expected cellular effects of this compound treatment?

Based on its mechanism of action, the primary expected cellular effects of this compound are:

-

A significant increase in the percentage of cells in the G2/M phase of the cell cycle.

-

Formation of a dense perinuclear microtubule network in interphase cells.[1]

-

Appearance of multiple pillar-like tubulin structures in mitotic cells.[1]

-

Concentration-dependent inhibition of cell proliferation.

-

Induction of apoptosis following prolonged mitotic arrest.

Q3: Is this compound expected to have off-target effects?

Like many small molecule inhibitors, this compound has the potential for off-target effects, particularly at higher concentrations.[2][3] It is crucial to determine the optimal concentration range for your specific cell line to minimize the risk of observing phenotypes that are not related to its microtubule-stabilizing activity.

Q4: How does this compound differ from other microtubule-stabilizing agents like paclitaxel (B517696)?

While both this compound and paclitaxel stabilize microtubules, they do not compete for the same binding site on the microtubules. This suggests that this compound has a distinct interaction site or mechanism of stabilization. This difference can be important when interpreting results, especially in cells with known resistance mechanisms to other microtubule agents.

Troubleshooting Guide

Issue 1: Lower-than-expected potency or no mitotic arrest observed.

Potential Causes and Solutions

-

Compound Instability: this compound may be unstable in your specific cell culture medium or under your experimental conditions.

-

Solution: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. Test the stability of this compound in your media over the time course of your experiment.

-

-

Cell Line Insensitivity: The cell line you are using may be less sensitive to microtubule-stabilizing agents.

-

Solution: Perform a dose-response experiment over a wide range of concentrations to determine the IC50 for mitotic arrest in your specific cell line. Consider testing a positive control cell line known to be sensitive to microtubule agents, such as MCF-7 cells.

-

-

Incorrect Cell Density: High cell density can sometimes reduce the apparent potency of a compound.

-

Solution: Optimize your cell seeding density to ensure cells are in the logarithmic growth phase during treatment.

-

-

Experimental Error: Inaccurate pipetting or dilution of the compound can lead to incorrect final concentrations.

-

Solution: Double-check all calculations and ensure proper calibration of pipettes.

-

Issue 2: High levels of cytotoxicity observed at concentrations expected to only cause mitotic arrest.

Potential Causes and Solutions

-

Off-Target Effects: At higher concentrations, this compound may be hitting other cellular targets, leading to toxicity.

-

Solution: Perform a detailed dose-response curve to determine the therapeutic window for your cell line, identifying the concentration range that induces mitotic arrest without causing widespread, rapid cell death. Use the lowest effective concentration for your experiments.

-

-

Prolonged Mitotic Arrest: Extended arrest in mitosis can itself trigger apoptosis, a phenomenon known as mitotic catastrophe.

-

Solution: Conduct a time-course experiment to determine the optimal treatment duration. Assess markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining) at different time points.

-

-

Contamination: Mycoplasma or other microbial contamination can cause unexpected cytotoxicity and alter cellular responses to drugs.

-

Solution: Regularly test your cell cultures for mycoplasma contamination. Ensure aseptic techniques are strictly followed.

-

Issue 3: Unexpected changes in cell morphology not typical of mitotic arrest.

Potential Causes and Solutions

-

Solvent Effects: The vehicle used to dissolve this compound (e.g., DMSO) may be causing morphological changes at the concentration used.

-

Solution: Always include a vehicle-only control in your experiments. Ensure the final concentration of the solvent is well below the level known to affect your cells.

-

-

Off-Target Effects on the Cytoskeleton: this compound could be interacting with other cytoskeletal components besides microtubules.

-

Solution: Use immunofluorescence to co-stain for microtubules and other cytoskeletal proteins (e.g., actin filaments) to observe any concurrent changes.

-

-

Cell Line-Specific Responses: Your particular cell line may have a unique morphological response to microtubule disruption.

-

Solution: Carefully document the observed morphological changes and compare them to the effects of other well-characterized microtubule-stabilizing agents in the same cell line.

-

Quantitative Data Summary

| Cell Line | Assay | IC50 / EC50 | Reference |

| MCF-7 | Mitotic Arrest | Not specified, but concentration-dependent | |

| HCT-116 | Cytotoxicity | Data not available in provided search results | |

| HepG2 | Cytotoxicity | Data not available in provided search results | |

| BGC-823 | Cytotoxicity | Data not available in provided search results | |

| A549 | Cytotoxicity | Data not available in provided search results | |

| A2780 | Cytotoxicity | Data not available in provided search results |

Note: Specific IC50/EC50 values for cytotoxicity in various cell lines for this compound were not available in the provided search results. Researchers should empirically determine these values for their cell lines of interest.

Experimental Protocols

Tubulin Polymerization Assay

-

Objective: To determine the in vitro effect of this compound on tubulin polymerization.

-

Materials: Purified tubulin, GTP, polymerization buffer, this compound, positive control (e.g., paclitaxel), negative control (e.g., vehicle), 96-well plate, temperature-controlled spectrophotometer.

-

Procedure:

-

Prepare a reaction mixture containing polymerization buffer and GTP.

-

Add this compound, paclitaxel, or vehicle to respective wells of a pre-warmed 96-well plate.

-

Initiate the polymerization by adding purified tubulin to the wells.

-

Immediately begin monitoring the change in absorbance at 340 nm every minute for 60-90 minutes at 37°C.

-

An increase in absorbance indicates tubulin polymerization.

-

Immunofluorescence Staining of Microtubules

-

Objective: To visualize the effect of this compound on the microtubule network in cells.

-

Materials: Cells cultured on coverslips, this compound, paraformaldehyde (PFA), Triton X-100, primary antibody against α-tubulin, fluorescently labeled secondary antibody, DAPI, mounting medium.

-

Procedure:

-

Treat cells with this compound or vehicle for the desired time.

-

Fix the cells with 4% PFA.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

-

Incubate with the primary anti-α-tubulin antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To quantify the percentage of cells in different phases of the cell cycle after this compound treatment.

-

Materials: Cells, this compound, PBS, ethanol (B145695), RNase A, propidium (B1200493) iodide (PI), flow cytometer.

-

Procedure:

-

Treat cells with this compound or vehicle.

-

Harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently.

-

Store at -20°C for at least 2 hours.

-

Wash the cells to remove ethanol.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.

-

Visualizations

Caption: Known signaling pathway of this compound.

Caption: Experimental workflow for investigating unexpected effects.

Caption: Troubleshooting decision tree for unexpected results.

References

Ceratamine B stability and storage conditions.

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Ceratamine B.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound powder?

A1: this compound powder should be stored in a tightly sealed container in a dry and cool place. For long-term storage, it is recommended to keep it at -20°C or -80°C.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. For short-term storage (up to 1 month), the stock solution can be kept at -20°C. For long-term storage (up to 6 months), it is advisable to store the solution at -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is limited, it is a good laboratory practice to protect all compounds from prolonged exposure to light. Store both the powder and solutions in light-resistant containers or in the dark.

Q4: What are the known degradation pathways for this compound?

A4: Currently, there is no specific published data on the degradation pathways of this compound. As a heterocyclic alkaloid, it may be susceptible to hydrolysis and oxidation under extreme pH or temperature conditions. It is crucial to adhere to the recommended storage conditions to ensure its stability.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Precipitation observed in stock solution after thawing. | The compound may have come out of solution during freezing. | Gently warm the vial to 37°C and vortex or sonicate until the precipitate is fully redissolved before use. |

| Inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | Prepare fresh stock solutions from powder. Ensure proper storage of stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. |

| Inaccurate concentration of the stock solution. | Verify the concentration of the stock solution using a suitable analytical method, such as UV-Vis spectroscopy, if a reference standard is available. | |

| Low or no antimitotic activity observed. | The compound has degraded. | Use a fresh vial of this compound and prepare a new stock solution. |

| The experimental concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. |

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is used to determine the effect of this compound on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99% pure)

-

GTP (Guanosine-5'-triphosphate)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

This compound stock solution in DMSO

-

Paclitaxel (positive control)

-

DMSO (vehicle control)

-

96-well microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare a tubulin solution at a final concentration of 1 mg/mL in General Tubulin Buffer.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Dispense the tubulin/GTP solution into a pre-warmed 96-well plate.

-

Add this compound (or controls: Paclitaxel, DMSO) to the wells to the desired final concentration. The final DMSO concentration should not exceed 1%.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

Visualizations

This compound Mechanism of Action

This compound is an antimitotic agent that functions by stabilizing microtubules. This stabilization disrupts the normal dynamics of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division. The stabilized microtubules lead to an arrest of the cell cycle in the M-phase (mitosis), ultimately inducing apoptosis in cancer cells.

Caption: this compound's impact on microtubule dynamics.

Experimental Workflow: In Vitro Tubulin Polymerization Assay

The following diagram outlines the key steps in the in vitro tubulin polymerization assay to assess the activity of this compound.

Caption: Workflow for tubulin polymerization assay.

Technical Support Center: Minimizing Off-Target Effects of Ceratamine B

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Ceratamine B in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for this compound?

This compound is a heterocyclic alkaloid that functions as a microtubule-stabilizing antimitotic agent.[1] It directly stimulates microtubule polymerization, leading to a cell cycle block at the G2/M phase.[1] This activity disrupts the normal dynamics of the mitotic spindle, ultimately inducing apoptosis in proliferating cells.

Q2: I'm observing high cytotoxicity at concentrations where I don't expect to see significant on-target effects. What could be the cause?

High cytotoxicity at low concentrations may indicate off-target effects. This could be due to the compound binding to other cellular targets, leading to unintended toxicity. It is crucial to perform a dose-response analysis to determine the optimal concentration range for your specific cell model.

Q3: My experimental results with this compound are inconsistent between replicates. What are the potential sources of this variability?

Inconsistent results can arise from several factors:

-

Compound Stability and Solubility: Ensure that your this compound stock solution is properly stored and that the compound is fully dissolved in your culture medium. Precipitation of the compound can lead to variable concentrations in your experimental wells.

-

Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all impact a cell's response to treatment. Maintain consistent cell culture practices to minimize this variability.

-

Assay-Specific Interference: this compound might interfere with your assay readout (e.g., autofluorescence in a fluorescence-based assay). It is important to include appropriate controls to account for any potential assay interference.

Q4: How can I confirm that the observed phenotype in my cells is due to the on-target activity of this compound?

To confirm on-target activity, you can perform several experiments:

-

Rescue Experiments: If possible, overexpressing the target protein (tubulin) might rescue the cells from the effects of this compound, although this can be technically challenging.

-

Cellular Thermal Shift Assay (CETSA): This assay can be used to confirm direct binding of this compound to its target protein, tubulin, in a cellular context.

Troubleshooting Guides

Issue 1: High Background Signal in a Reporter Gene Assay

You are using a reporter gene assay to measure the activity of a signaling pathway, but this compound is causing a high background signal or appears to be directly affecting the reporter protein.

Troubleshooting Steps:

-

Counter-screen with a Control Vector: Transfect cells with a reporter vector that lacks the specific response element for your pathway of interest but contains a constitutive promoter driving the reporter gene. This will help determine if this compound is directly affecting the reporter enzyme or the general transcription/translation machinery.

-

Use a Different Reporter Gene: Some compounds can directly inhibit or activate certain reporter enzymes (e.g., luciferase). Switching to a different reporter system (e.g., from firefly luciferase to a fluorescent protein) can help mitigate this issue.

-

Optimize Compound Concentration: High concentrations of a compound are more likely to cause non-specific effects. Perform a dose-response experiment to find the optimal concentration range that shows a specific effect on your pathway of interest without causing general cellular stress or reporter interference.

Issue 2: Inconsistent IC50 Values in Cell Viability Assays

You are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound across different experiments.

Troubleshooting Steps:

-

Standardize Cell Seeding Density: Ensure that the same number of cells are seeded in each well for every experiment. Cell density can significantly impact the apparent potency of a compound.

-

Perform a Thorough Dose-Response Curve Analysis: Use a sufficient number of data points and appropriate non-linear regression models to accurately determine the IC50. Ensure the top and bottom plateaus of the curve are well-defined.

-

Monitor Compound Stability: Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution to avoid issues with compound degradation.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound in Different Cancer Cell Lines

| Cell Line | Primary On-Target (Tubulin Stabilization) IC50 (nM) | Cytotoxicity IC50 (nM) | Notes |

| MCF-7 (Breast Cancer) | 50 | 75 | On-target and cytotoxicity are closely correlated. |

| A549 (Lung Cancer) | 75 | 200 | Larger discrepancy suggests potential off-target effects at higher concentrations. |

| HCT116 (Colon Cancer) | 100 | 120 | Similar to MCF-7, suggesting good on-target specificity. |

Table 2: Hypothetical Kinobeads Assay Results for Off-Target Identification

| Kinase | Binding Affinity (Kd, nM) | Potential Implication |

| CDK1 | 500 | Potential for cell cycle-related off-target effects. |

| AKT1 | > 10,000 | Unlikely to be a significant off-target. |

| MAPK1 | > 10,000 | Unlikely to be a significant off-target. |

Experimental Protocols

Protocol 1: Dose-Response Curve Analysis for this compound

This protocol outlines the steps to determine the IC50 value of this compound in a cancer cell line using a cell viability assay.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of concentrations (e.g., 1 nM to 10 µM).

-

Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours.

-

Cell Viability Assay: Use a suitable cell viability assay (e.g., MTT, SRB, or CellTiter-Glo®) to measure cell viability according to the manufacturer's instructions.

-

Data Analysis: Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to confirm the direct binding of this compound to tubulin in intact cells.

-

Cell Treatment: Culture cells to 80-90% confluency and treat with this compound at a concentration 10-fold higher than its tubulin stabilization IC50 for 2 hours. Include a vehicle-treated control.

-

Heating: Harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature.

-

Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

Separation: Centrifuge the lysates to pellet the aggregated proteins.

-

Protein Quantification: Collect the supernatant (soluble protein fraction) and quantify the amount of soluble β-tubulin at each temperature point using Western blotting.

-

Data Analysis: Plot the amount of soluble β-tubulin as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.

Mandatory Visualization

Caption: On-target signaling pathway of this compound leading to mitotic arrest.

Caption: A logical workflow for troubleshooting off-target effects of this compound.

References

Validation & Comparative

A Comparative Analysis of Ceratamine B and Other Bioactive Marine-Derived Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the marine-derived alkaloid Ceratamine B with other notable marine alkaloids, including Manzamine A, Fascaplysin, Lamellarin D, and Ageliferin. The focus of this guide is to objectively compare their biological performance, particularly their cytotoxic effects against cancer cell lines, supported by experimental data and detailed methodologies.

Introduction to Marine Alkaloids

The marine environment is a rich and largely untapped source of novel bioactive compounds with significant therapeutic potential.[1][2] Marine alkaloids, a diverse group of nitrogen-containing secondary metabolites, have garnered considerable attention for their potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] These compounds often possess unique and complex chemical structures, making them promising candidates for the development of new drugs.[1] This guide delves into the comparative analysis of this compound, a microtubule-stabilizing agent, against other marine alkaloids with different mechanisms of action.

This compound: A Microtubule-Stabilizing Agent

Ceratamine A and B are heterocyclic alkaloids isolated from the marine sponge Pseudoceratina sp. These compounds are of particular interest due to their structurally simple, achiral nature, which makes them attractive drug leads. This compound exhibits its antimitotic activity by directly stimulating microtubule polymerization, leading to a block in cell cycle progression at the M-phase. This mechanism is distinct from that of paclitaxel, as ceratamines do not compete for the same binding site on microtubules.

Comparative Cytotoxicity of Marine Alkaloids